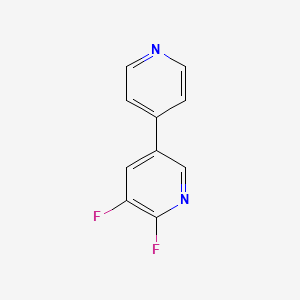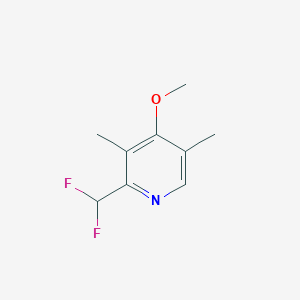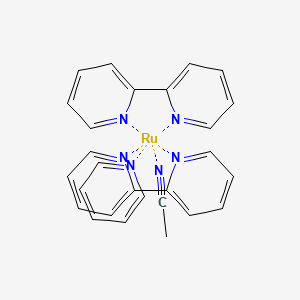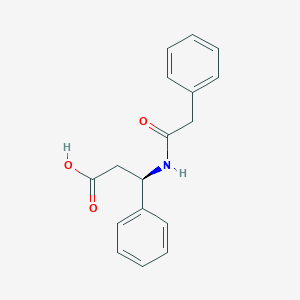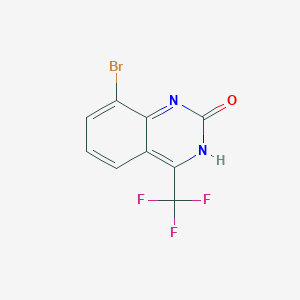
2-Bromo-3-(chloromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(chloromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and chlorine atoms in this compound makes it a valuable intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(chloromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used in these reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.
Aplicaciones Científicas De Investigación
2-Bromo-3-(chloromethyl)thiophene has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is a valuable building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(chloromethyl)thiophene in various applications depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds . The presence of halogen atoms in the compound facilitates these reactions by stabilizing intermediates and enhancing reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: Lacks the chloromethyl group, making it less versatile for certain reactions.
3-Chloro-5-iodothiophene-2-carbaldehyde: Contains different halogen substituents, leading to different reactivity and applications.
2-Chloromethylthiophene:
Uniqueness
2-Bromo-3-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions and applications compared to similar compounds. The dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C5H4BrClS |
|---|---|
Peso molecular |
211.51 g/mol |
Nombre IUPAC |
2-bromo-3-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H4BrClS/c6-5-4(3-7)1-2-8-5/h1-2H,3H2 |
Clave InChI |
KYCPHLZHYHMPAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


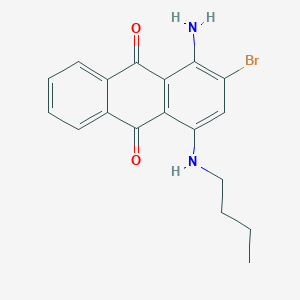
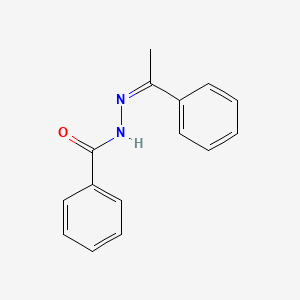
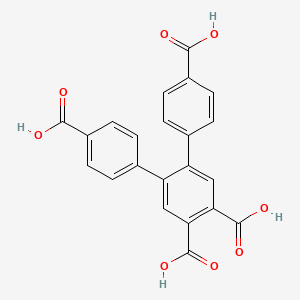
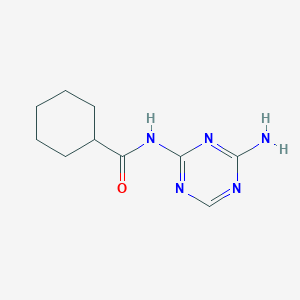
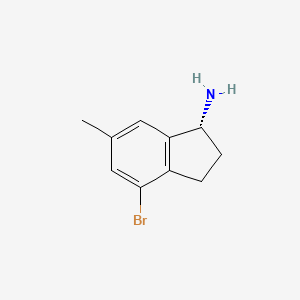
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)

